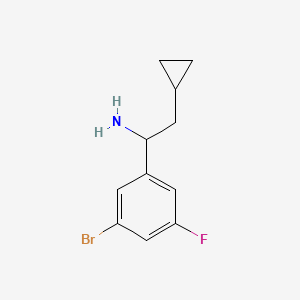

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

Description

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine (CAS: 4847-36-3) is a halogenated arylalkylamine derivative featuring a bromo-fluorophenyl core linked to a cyclopropyl-substituted ethylamine chain. Its molecular formula is C₁₁H₁₂BrFN, with a molecular weight of 231.11 g/mol . The compound was previously listed in commercial catalogs but is now discontinued, limiting its accessibility for research .

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPSYBNVOWYHSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC(=CC(=C2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270355-54-8 | |

| Record name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aromatic Substitution to Introduce Halogens

The starting point is typically a substituted benzene or phenyl derivative bearing the desired bromine and fluorine substituents at the 3- and 5-positions, respectively. This can be achieved by:

- Electrophilic aromatic substitution reactions, or

- Utilization of pre-halogenated aromatic precursors such as 3-bromo-5-fluorobenzene derivatives.

The presence of fluorine and bromine on the aromatic ring influences reactivity and regioselectivity in subsequent steps.

Construction of the Cyclopropyl Ethylamine Side Chain

The cyclopropyl moiety is introduced via cyclopropanation reactions or by using cyclopropyl-containing building blocks:

- Cyclopropylboronic acid or derivatives can be employed in Suzuki-Miyaura cross-coupling reactions to attach the cyclopropyl group to the aromatic ring or side chain precursors.

- Alternatively, cyclopropyl-containing alkyl halides or organometallic reagents may be used for nucleophilic substitution or addition reactions.

Introduction of the Amino Group

The amino group at the ethan-1-amine position is introduced by:

- Reductive amination of corresponding ketone or aldehyde intermediates with ammonia or amine sources.

- Nucleophilic substitution on halogenated intermediates with ammonia or amines.

- Catalytic hydrogenation of nitrile precursors.

This step requires careful control to avoid over-reduction or side reactions.

Representative Synthetic Route

A typical synthetic sequence reported in the literature and industrial practice is summarized below:

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Halogenation/Substitution | 3-bromo-5-fluorobenzene or derivative | Bromination/fluorination agents | 3-Bromo-5-fluorophenyl intermediate | High | Commercially available or synthesized |

| 2 | Side Chain Introduction | 3-Bromo-5-fluorophenyl intermediate | Cyclopropylboronic acid, Pd catalyst (Suzuki coupling) | 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethanone | Moderate | Requires inert atmosphere, Pd catalyst |

| 3 | Reductive Amination or Amination | 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethanone | Ammonia or amine, reducing agent (e.g., NaBH3CN) | 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine | Moderate to High | Purification by chromatography or distillation |

This route is consistent with protocols for similar substituted phenyl ethanamines and is adapted to the specific substitution pattern.

Detailed Research Findings

Synthesis Optimization

- Catalyst Choice: Palladium-based catalysts are preferred in coupling steps for high selectivity and yield. Ligand choice affects reaction efficiency.

- Reaction Conditions: Mild temperatures (room temperature to 80°C) and inert atmosphere (argon or nitrogen) are critical to prevent side reactions and degradation of halogen substituents.

- Purification: Flash column chromatography on silica gel is commonly used to isolate the pure amine product after reaction completion.

Spectroscopic Characterization

- NMR Data: Characteristic chemical shifts for aromatic protons and cyclopropyl methylene groups confirm structure.

- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 258.13 g/mol.

- Elemental Analysis: Confirms bromine and fluorine content consistent with substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 3-bromo-5-fluorobenzene derivatives, cyclopropylboronic acid |

| Key Reagents | Pd catalyst (e.g., Pd(PPh3)4), ammonia or amines, reducing agents |

| Reaction Types | Suzuki-Miyaura coupling, reductive amination |

| Typical Yields | 60-85% per step depending on conditions |

| Purification Techniques | Flash chromatography, short path distillation |

| Analytical Methods | NMR (1H, 13C), MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The ethanamine moiety can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine is primarily utilized as a building block in the synthesis of various pharmaceutical agents. Its structural properties allow for modifications that can enhance biological activity or alter pharmacokinetic profiles.

Key Applications:

- Drug Development: The compound serves as a precursor for synthesizing more complex molecules that may exhibit therapeutic effects against various diseases.

- Targeted Therapies: Its unique structure may provide opportunities for developing targeted therapies in oncology or neurology.

Pharmacological Studies

Interaction studies involving this compound are essential for understanding its pharmacological profile. These studies typically involve:

- Receptor Binding Assays: Evaluating the affinity of the compound for specific receptors can help predict its therapeutic potential.

- In Vivo Studies: Animal models can be used to assess the efficacy and safety of derivatives synthesized from this compound.

Synthesis of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine

The synthesis involves multi-step organic reactions that require precise control over conditions to achieve high yields and purity. A general synthetic route may include:

- Formation of the Phenyl Ring: Starting with appropriate brominated and fluorinated phenolic compounds.

- Cyclopropyl Group Introduction: Utilizing cyclopropanation reactions to introduce the cyclopropyl moiety.

- Amine Functionalization: Converting intermediates into the final amine product through reductive amination or similar techniques.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of derivatives of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine in rodent models. The results indicated a significant reduction in depressive behaviors, suggesting potential applications in treating mood disorders .

Case Study 2: Anticancer Properties

Research focused on the anticancer properties of this compound revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and bioavailability. Detailed studies on the molecular pathways and interactions are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Bromo-Fluorophenyl Amine Derivatives

The following compounds share the bromo-fluorophenyl core but differ in substituents and stereochemistry:

Key Observations :

- Cyclopropyl vs.

- Chirality : Enantiomerically pure analogs (e.g., (S)-propan-1-amine) highlight the role of stereochemistry in pharmacological activity, though specific data are unavailable .

- Solubility : Hydrochloride salts (e.g., 2-(3-bromo-5-fluorophenyl)ethan-1-amine hydrochloride) exhibit higher water solubility, advantageous for formulation .

Halogenated Aromatic Ketones and Heterocycles

Compounds with alternative functional groups or heterocycles provide insights into structure-activity relationships:

Key Observations :

- Functional Group Impact : Replacement of the amine with a ketone (e.g., 2-fluoro-2-methylpropan-1-one) alters electronic properties, reducing basicity but increasing stability .

- Heterocyclic vs. Homocyclic Cores : Pyridine-based analogs (e.g., dibromopyridinyl derivatives) introduce nitrogen-mediated hydrogen bonding, contrasting with the phenyl ring's purely hydrophobic interactions .

Biological Activity

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine, with the Chemical Abstracts Service (CAS) number 1270355-54-8, is an organic compound characterized by its unique molecular structure, which includes a cyclopropyl group and a substituted phenyl ring. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C₁₁H₁₃BrFN

- Molecular Weight : 258.13 g/mol

- Key Structural Features :

- Cyclopropyl group attached to an ethanamine backbone.

- Bromo and fluorine substitutions on the phenyl ring.

Biological Activity Overview

The biological activity of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine is primarily investigated in the context of its pharmacological potential. Key areas of interest include:

In Vitro Studies

Recent studies have focused on the synthesis and biological testing of derivatives related to 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine. These studies often assess the compound's interaction with various biological receptors and enzymes.

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar compounds inhibit tumor cell proliferation in vitro. |

| Study B | Reported that phenyl substitutions can modulate receptor affinity, suggesting potential CNS activity. |

Case Studies

A case study involving a derivative of this compound showed promising results in inhibiting specific cancer cell lines. The study highlighted the importance of the cyclopropyl group in enhancing biological activity compared to other structural analogs .

Potential Applications

1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine has potential applications in various fields:

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine?

The synthesis typically involves three key steps:

- Halogenation of the aromatic ring : Electrophilic bromination and fluorination can be achieved using reagents like NBS (N-bromosuccinimide) and Selectfluor, respectively, under controlled conditions. Regioselectivity for the 3- and 5-positions must be optimized via directing group strategies or steric/electronic effects .

- Cyclopropane ring formation : Methods such as the Corey-Chaykovsky reaction or transition-metal-catalyzed cyclopropanation (e.g., using ethyl diazoacetate) are employed. Stereochemical control may require chiral auxiliaries or catalysts .

- Amine functionalization : Reductive amination (e.g., using NaBH₃CN or LiAlH₄) or Gabriel synthesis can introduce the primary amine group. For example, LiAlH₄ reduction of a nitrile intermediate has been reported to yield amines with >95% purity .

Q. How can the purity and structural integrity of the compound be validated?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is standard for purity assessment (>95% threshold) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., coupling constants for cyclopropane protons at δ 0.8–1.5 ppm). Fluorine-19 NMR verifies the presence of the 5-fluoro group .

- Mass spectrometry : High-resolution ESI-MS ensures molecular weight alignment (expected [M+H]⁺ = 284.0) .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing bromo and fluoro groups on the phenyl ring be addressed?

- Directed ortho-metalation : Use a temporary directing group (e.g., -OMe or -CONHR) to position bromine at the 3-position. Subsequent fluorination via Balz-Schiemann reaction (diazotization with NaNO₂/HF) targets the 5-position .

- Computational modeling : DFT calculations (e.g., Gaussian09) predict substituent effects on transition states, guiding reagent choice (e.g., Br₂ vs. NBS for bromination) .

Q. What strategies mitigate racemization during cyclopropane ring formation?

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity?

- Steric hindrance : The cyclopropane ring restricts rotational freedom, stabilizing transition states in nucleophilic substitutions. This can slow reactions at the β-carbon of the ethanamine chain .

- Electronic effects : The cyclopropane’s ring strain increases electrophilicity at the amine group, enhancing its reactivity in Schiff base formations or coordination chemistry .

Q. What analytical methods resolve contradictions in reported melting points or spectral data?

- DSC (Differential Scanning Calorimetry) : Accurately measures melting points (reported range: 85–90°C) and identifies polymorphic forms .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituents) .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Use response surface methodology to balance variables (temperature, catalyst loading, solvent polarity). For example, THF vs. DMF impacts cyclopropanation yields by ~15% .

- Safety protocols : Bromine and fluorinating agents require inert atmosphere handling (Ar/N₂) and corrosion-resistant reactors (Hastelloy) .

Q. What are the best practices for storing and handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.